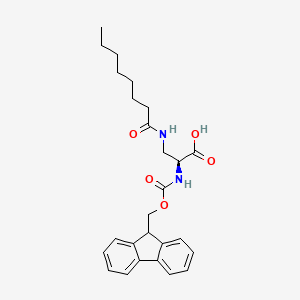

Fmoc-l-dap(octanoyl)-oh

Descripción general

Descripción

Fmoc-l-dap(octanoyl)-oh: is a modified amino acid derivative. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an octanoyl chain, and a derivative of diaminopropionic acid (dap). This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dap(octanoyl)-oh typically involves the following steps:

Protection of the Amino Group: The amino group of diaminopropionic acid is protected using the Fmoc group. This is achieved by reacting diaminopropionic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Acylation: The protected diaminopropionic acid is then acylated with octanoyl chloride to introduce the octanoyl chain. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This reaction is essential for subsequent peptide coupling reactions.

Coupling Reactions: Fmoc-l-dap(octanoyl)-oh can undergo coupling reactions with other amino acids or peptides using reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The compound can participate in substitution reactions where the octanoyl group can be replaced with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).

Substitution: Various acyl chlorides in the presence of a base like triethylamine.

Major Products:

Deprotection: Free amino group derivatives.

Coupling: Peptide chains with this compound incorporated.

Substitution: Derivatives with different acyl groups.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis

- Fmoc-l-dap(octanoyl)-oh is widely used in solid-phase peptide synthesis (SPPS). Its Fmoc protection allows for selective deprotection and coupling reactions, enabling the introduction of specific modifications into peptide chains. This is particularly useful in designing peptides with enhanced biological activity or stability .

Self-Assembly Studies

- The compound's ability to form self-assembled structures is being investigated for applications in nanotechnology and materials science. The self-assembly process can lead to the formation of nanostructures that have potential uses in drug delivery systems and biomaterials.

Biology and Medicine

Drug Delivery

- The hydrophobic nature of the octanoyl chain enhances the compound's ability to form stable peptide structures, making it a candidate for drug delivery systems. Research is ongoing to explore its efficacy in delivering therapeutic agents across biological membranes .

Biomaterials Development

- This compound is utilized in developing biomaterials for tissue engineering and regenerative medicine. Its properties facilitate interactions with cellular components, promoting cell adhesion and growth .

Case Study 1: Peptide Design

In a study published by MDPI, researchers synthesized N-acyl iE-DAP from protected diaminopropionic acid derivatives. The study highlighted the role of this compound as a crucial building block for creating potent agonists of NOD1-mediated immune responses, showcasing its potential in immunotherapy applications .

Case Study 2: Biomaterial Application

Research conducted on the use of this compound in tissue engineering demonstrated that peptides incorporating this compound promoted enhanced cell adhesion and proliferation compared to standard peptide constructs. This suggests its utility in developing advanced biomaterials for regenerative medicine .

Mecanismo De Acción

Molecular Targets and Pathways: The mechanism of action of Fmoc-l-dap(octanoyl)-oh is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The octanoyl chain can influence the hydrophobicity and self-assembly properties of the resulting peptides, affecting their biological activity and interactions with molecular targets.

Comparación Con Compuestos Similares

Fmoc-l-dap: Lacks the octanoyl chain, used in similar peptide synthesis applications.

Fmoc-l-dab: Contains a butanoyl chain instead of octanoyl, used for different hydrophobicity profiles in peptides.

Fmoc-l-orn: Contains an ornithine derivative, used for different structural and functional properties in peptides.

Uniqueness: Fmoc-l-dap(octanoyl)-oh is unique due to the presence of the octanoyl chain, which imparts specific hydrophobic properties and influences the self-assembly and biological activity of the peptides it is incorporated into. This makes it particularly useful in applications requiring specific hydrophobic interactions and structural stability.

Actividad Biológica

Fmoc-l-dap(octanoyl)-oh is a modified amino acid derivative that plays a significant role in various biological and biochemical applications. This compound, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octanoyl chain attached to diaminopropionic acid (dap), has garnered attention for its unique properties and potential applications in drug delivery, peptide synthesis, and biomaterials development.

Overview of this compound

- Chemical Structure : The compound consists of an Fmoc group, an octanoyl chain, and a diaminopropionic acid backbone.

- Molecular Formula : C18H34N2O4

- CAS Number : 1423018-04-5

This compound exhibits its biological activity primarily through the following mechanisms:

- Self-Assembly : The Fmoc group facilitates the self-assembly of peptides and proteins, forming stable structures under mild conditions. This property is critical for applications in nanotechnology and materials science.

- Hydrophobic Interactions : The octanoyl chain enhances the hydrophobicity of the compound, allowing it to integrate into cell membranes and influence membrane fluidity and cellular signaling pathways.

- Biochemical Pathways : The compound's interactions with enzymes and proteins can lead to modulation of cellular processes such as gene expression and metabolism.

Cellular Interactions

This compound has demonstrated significant effects on various cell types:

- Cell Signaling : It modulates key signaling pathways, potentially altering cellular responses to external stimuli.

- Gene Expression : The compound may influence gene expression by interacting with transcription factors, thereby affecting protein synthesis.

Pharmacokinetics

The self-assembly properties suggest unique pharmacokinetic profiles that can be advantageous in drug delivery systems. The compound's ability to form stable peptide structures enhances its potential as a carrier for therapeutic agents.

Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to introduce specific modifications into peptide chains. This application is crucial for developing peptides with enhanced stability and bioactivity.

Drug Delivery Systems

The compound's stability and self-assembly capabilities make it a promising candidate for drug delivery applications. Research indicates that it can encapsulate therapeutic agents effectively, improving their bioavailability and targeting capabilities .

Biomaterials Development

In tissue engineering and regenerative medicine, this compound is explored for creating biomaterials that mimic natural tissues, promoting cell growth and differentiation .

Study 1: Antibacterial Activity

Research has shown that derivatives of this compound exhibit antibacterial properties against Gram-negative bacteria. In one study, the compound was tested for its efficacy against colistin-resistant strains, demonstrating significant inhibitory effects on bacterial growth .

Study 2: Gene Expression Modulation

Another study investigated the effects of this compound on gene expression in mammalian cells. Results indicated that treatment with the compound led to alterations in the expression levels of several genes involved in metabolic pathways, suggesting potential applications in metabolic engineering .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFAUGZXBGIJDJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153866 | |

| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423018-04-5 | |

| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-[(1-oxooctyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.